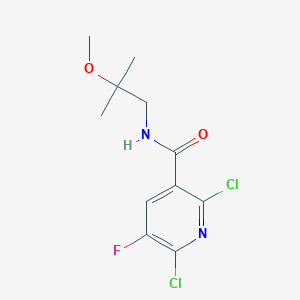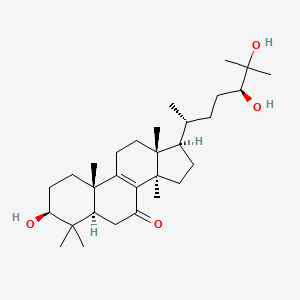
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide is an organic compound characterized by its complex structure. This compound integrates multiple functional groups, including hydroxy, methylthio, and trifluoromethyl, contributing to its unique properties and reactivity. It is utilized in various research applications, spanning chemistry, biology, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Functionalization: : The synthesis begins with the functionalization of a benzamide core. A suitable precursor, such as 2-(trifluoromethyl)benzoic acid, is subjected to amidation, resulting in 2-(trifluoromethyl)benzamide.
Subsequent Substitution: : To introduce the hydroxy and methylthio groups, a sequential substitution strategy is employed. For instance, 2-(trifluoromethyl)benzamide undergoes electrophilic substitution to attach a 4-(methylthio)phenyl group, forming an intermediate.
Hydroxylation: : This intermediate is further hydroxylated using appropriate reagents, such as hydrogen peroxide under acidic conditions, yielding the final product.
Industrial Production Methods
In industrial settings, the compound is synthesized through large-scale reactions, optimized for yield and purity. Key steps include:
Continuous Flow Synthesis: : Employing continuous flow reactors enhances the efficiency and safety of reactions, ensuring consistent production.
Catalysis: : Utilizing catalysts like palladium or platinum improves reaction rates and selectivity, crucial for commercial viability.
Purification: : Advanced purification techniques, such as chromatography and crystallization, ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: : Reduction of the trifluoromethyl group is possible under strong reducing conditions, though this reaction is less common.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic conditions.
Reduction: : Strong reducing agents like LiAlH4 (lithium aluminum hydride) for reducing specific functional groups.
Substitution: : Nucleophiles like sodium methoxide or amines can replace the methylthio group.
Major Products Formed from These Reactions
Oxidation: : Conversion to benzaldehydes or benzoic acids.
Reduction: : Formation of benzyl alcohol derivatives.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
The compound finds applications across several fields:
Chemistry: : It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Researchers use it to study enzyme interactions and receptor binding due to its multi-functional nature.
Medicine: : It has potential as a pharmacophore in drug design, targeting specific proteins or pathways.
Industry: : Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Depending on the context, it could modulate signaling pathways, impacting cellular functions or metabolic processes.
Comparación Con Compuestos Similares
Compared to other benzamide derivatives, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide exhibits unique characteristics:
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide
N-(2-hydroxy-2-(4-phenyl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness: : The presence of the methylthio group at the 4-position of the phenyl ring and the trifluoromethyl group confer distinct reactivity and biological activity, setting it apart from similar compounds.
By understanding these facets, one can appreciate the complexity and versatility of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-24-12-8-6-11(7-9-12)15(22)10-21-16(23)13-4-2-3-5-14(13)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDIMJDPAVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)





![4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2942574.png)
![4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE](/img/structure/B2942575.png)


